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Compound of Interest

Compound Name: AUZ 454

Cat. No.: B15586746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of AUZ454 (also known as K03861),

a potent type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). A comprehensive

understanding of the interaction between small molecule inhibitors and their protein targets is

paramount in the field of drug discovery and development. This document provides a detailed

overview of the quantitative binding data, the experimental methodologies employed for its

determination, and the broader context of the CDK2 signaling pathway.

Core Data: AUZ454-CDK2 Binding Affinity
The binding affinity of AUZ454 for CDK2 has been quantitatively characterized, demonstrating

its potency as an inhibitor. The dissociation constant (Kd) serves as a key metric for this

interaction. The data presented below is compiled from biochemical assays that elucidate the

strength of the binding between AUZ454 and wild-type CDK2, as well as several mutant forms.
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Target Protein Dissociation Constant (Kd) in nM

CDK2 (Wild-Type) 50 nM[1][2]

CDK2 (C118L mutant) 18.6 nM[1][2]

CDK2 (A144C mutant) 15.4 nM[1][2]

CDK2 (C118L/A144C double mutant) 9.7 nM[1][2]

CDK2 8.2 nM[3][3]

Note: The slight variation in the reported Kd for wild-type CDK2 may be attributed to different

experimental conditions or assay formats.

Mechanism of Action
AUZ454 is classified as a type II kinase inhibitor.[2] Unlike type I inhibitors that bind to the

active conformation of the kinase, type II inhibitors such as AUZ454 stabilize an inactive

conformation of the kinase.[2] Specifically, AUZ454 binds to the "DFG-out" conformation of

CDK2, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped from its

position in the active state.[2] This mode of inhibition is significant as it is competitive with the

binding of activating cyclins, such as Cyclin E and Cyclin A, which are essential for CDK2's

enzymatic activity.[1][3]

Experimental Protocols
The determination of the binding affinity of AUZ454 to CDK2 involves sophisticated biochemical

and biophysical techniques. Below is a detailed methodology based on the key experiments

cited in the literature.

Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a gold-standard biophysical technique used to measure the

heat changes that occur upon the binding of a ligand (AUZ454) to a protein (CDK2). This

method directly determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and

entropy (ΔS) of the interaction.

Materials:
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Recombinant human CDK2 (wild-type and mutants)

AUZ454 (K03861) compound

ITC instrument (e.g., MicroCal ITC200)

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP

Procedure:

Sample Preparation:

Dialyze the purified CDK2 protein extensively against the assay buffer.

Dissolve AUZ454 in 100% DMSO to create a high-concentration stock solution and then

dilute it in the assay buffer to the final desired concentration. The final DMSO

concentration in the sample cell should be matched in the titrant to minimize heat of

dilution effects.

Instrument Setup:

Set the experimental temperature, typically at 25°C.

Set the stirring speed to ensure proper mixing without generating significant frictional heat.

Titration:

Load the CDK2 solution into the sample cell of the calorimeter.

Load the AUZ454 solution into the injection syringe.

Perform an initial small injection to account for any initial artifacts, which is then discarded

from the data analysis.

Carry out a series of injections of the AUZ454 solution into the CDK2 solution.

Record the heat released or absorbed after each injection.

Data Analysis:
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Integrate the raw ITC data to obtain the heat change per injection.

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the

instrument's software to determine the Kd, stoichiometry, and thermodynamic parameters.

Signaling Pathway and Experimental Workflow
Visualizations
To further elucidate the context of AUZ454's action and the methodologies to characterize it,

the following diagrams are provided.
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CDK2 Signaling Pathway in G1/S Phase Transition
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Caption: CDK2 signaling pathway in the G1/S phase transition.
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Workflow for Kinase Inhibition Assay (e.g., ADP-Glo)

Start: Prepare Reagents

1. Prepare serial dilution of AUZ454

2. Dispense AUZ454 dilutions into assay plate

3. Add CDK2 enzyme to the plate

4. Pre-incubate inhibitor and enzyme

5. Initiate reaction by adding
Substrate/ATP mixture

6. Incubate for kinase reaction

7. Add ADP-Glo™ Reagent to stop kinase
reaction and deplete remaining ATP

8. Incubate to allow for ATP depletion

9. Add Kinase Detection Reagent to
convert ADP to ATP and generate light

10. Incubate for signal development

11. Measure luminescence signal

12. Analyze data to determine IC50/Kd

End
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Caption: A representative experimental workflow for a kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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